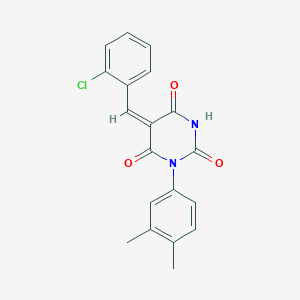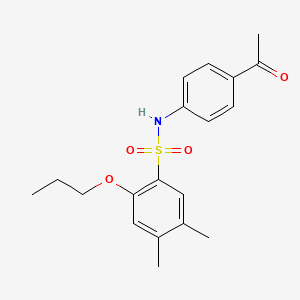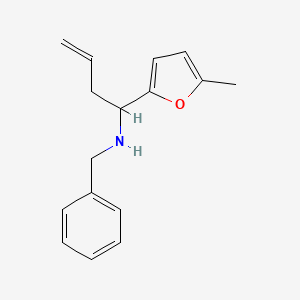
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide, also known as Compound I, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have neuroprotective effects and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has demonstrated antimicrobial activity against various strains of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in neurodegenerative diseases, and antimicrobial activity against various strains of bacteria and fungi. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its potential for use in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I is relatively easy to synthesize and has demonstrated low toxicity in animal studies. However, one limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the efficacy and safety of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I in clinical trials.
Métodos De Síntesis
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I can be synthesized through a multi-step process that involves the reaction of 2-bromo-1-methylbenzene with 2,3-dimethoxybenzaldehyde to form 2-(2-bromo-1-methylphenyl)-3-methoxybenzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a base to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(3-methylphenoxy)acetamide I.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-5-4-6-16(11-14)28-13-21(25)24-15-9-10-19-20(12-15)23(27)18-8-3-2-7-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVVOQIOUVAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(cyclopropylmethyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4894447.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)


![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)